2,3-Dihydroxypropane-1-sulfonate

Vue d'ensemble

Description

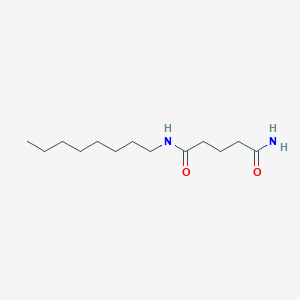

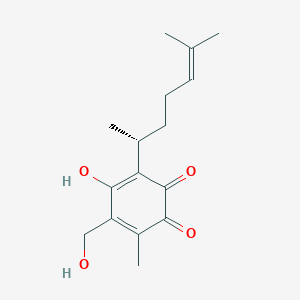

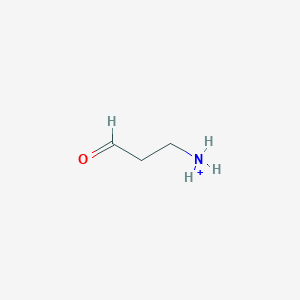

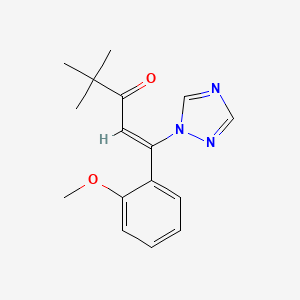

3-sulfopropanediol(1-) is an organosulfonate oxoanion that is the conjugate base of 3-sulfolactaldehyde, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of a 3-sulfopropanediol.

Applications De Recherche Scientifique

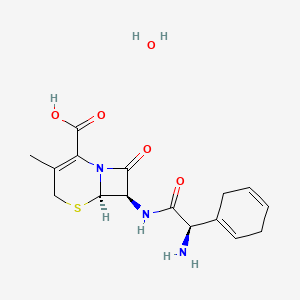

Metabolism in Marine Bacteria

2,3-Dihydroxypropane-1-sulfonate (DHPS) plays a significant role in marine environments. It serves as a key sulfur metabolite produced by marine algae. A study demonstrates that marine bacteria, specifically the algal symbiont Phaeobacter inhibens, can incorporate DHPS into the sulfur-containing antibiotic tropodithietic acid and sulfur volatiles. This metabolism of DHPS by marine bacteria has important ecological implications and relevance for the global sulfur cycle (Çelik et al., 2017).

Bacterial Degradation and Biosynthesis

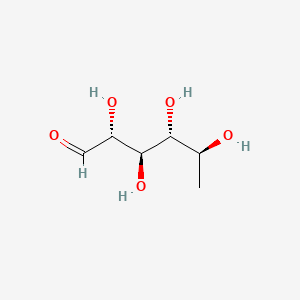

DHPS is an intermediate in plant and algal transformations of sulfoquinovose (SQ). The bacterium Cupriavidus pinatubonensis JMP134 can degrade DHPS, pointing to a widespread biological utilization of DHPS in various environments. The degradation of DHPS by bacteria is highly diverse, indicating its common presence in both marine and terrestrial ecosystems (Mayer et al., 2010).

Synthesis for Polyester Resin Preparation

DHPS has been synthesized for use in the preparation of unsaturated polyester resins. Its incorporation into polyester chains demonstrates its potential application in polymer science and materials engineering (Jankowski et al., 2004).

Role in Intestinal Microbiome and Human Health

DHPS, derived from dietary intake, can be transformed into sulfide by intestinal microbiota, impacting human health. Its fate in the intestinal microbiome has been quantitatively assessed, highlighting its significance in host-microbiome interactions and potential health effects (Haange et al., 2020).

Ubiquity in Marine Environments

Research shows the ubiquitous occurrence of DHPS in marine environments, including shallow-sea hydrothermal systems. Its concentration is closely associated with phytoplankton community composition, particularly with diatoms, which has implications for understanding the marine sulfur cycle (Chen et al., 2022).

Metabolic Potential in Roseobacter Bacteria

The metabolic potential of DHPS has been explored in marine bacteria belonging to the Roseobacter clade. These bacteria utilize DHPS for growth, producing sulfite and indicating that DHPS serves as a vital reduced sulfur reservoir in marine ecosystems (Chen et al., 2021).

Propriétés

IUPAC Name |

2,3-dihydroxypropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUJZAAZJXMIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroxypropane-1-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

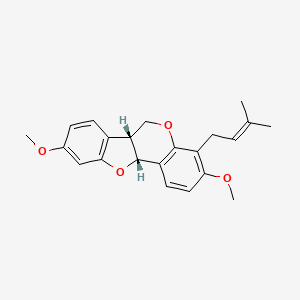

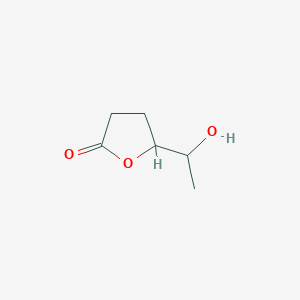

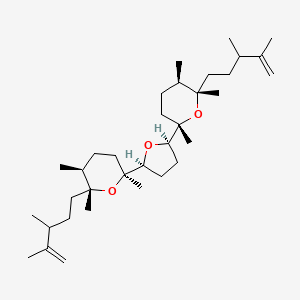

![(8R,9S,10S,13R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1259404.png)